Ertapenem N-Carbonyl Dimer Impurity

Overview

Description

Ertapenem N-Carbonyl Dimer Impurity is a chemical compound that arises as an impurity during the synthesis of Ertapenem, a carbapenem antibiotic. Ertapenem is known for its broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The N-Carbonyl Dimer Impurity is one of the degradation products formed during the manufacturing and storage of Ertapenem .

Mechanism of Action

Target of Action

Ertapenem, the parent compound of Ertapenem N-Carbonyl Dimer Impurity, primarily targets bacterial penicillin-binding proteins (PBPs). These proteins play a crucial role in the synthesis of the bacterial cell wall . In Escherichia coli, Ertapenem has a strong affinity toward PBPs 1a, 1b, 2, 3, 4 and 5, with preferential binding to PBPs 2 and 3 .

Mode of Action

Ertapenem exhibits a bactericidal mode of action. It works by binding to and inhibiting bacterial PBPs . Upon binding to PBPs, Ertapenem inhibits bacterial cell wall synthesis by interfering with the lengthening and strengthening of the peptidoglycan portion of the cell wall . This interaction results in the inhibition of cell wall synthesis .

Biochemical Pathways

The primary biochemical pathway affected by Ertapenem involves the synthesis of the bacterial cell wall. By binding to PBPs, Ertapenem interferes with the cross-linking of the peptidoglycan layer of bacterial cell walls . This disruption in the cell wall synthesis pathway leads to the weakening of the bacterial cell wall, rendering the cell vulnerable to osmotic disruption .

Pharmacokinetics

Dose reductions are indicated for patients with advanced renal insufficiency

Result of Action

The molecular and cellular effects of Ertapenem’s action primarily involve the disruption of bacterial cell wall synthesis. This disruption leads to the weakening of the bacterial cell wall, making the cell susceptible to osmotic disruption . The ultimate result is the death of the bacterial cell, thereby exerting a bactericidal effect .

Action Environment

The action of Ertapenem is influenced by environmental factors such as pH. Ertapenem is known for its instability in both solid and aqueous solution forms. The drug substance has been somewhat stabilized by the addition of sodium bicarbonate and sodium hydroxide, bringing the pH in the range of 7.5 to 8.0 before lyophilization . Even the reconstituted solution needs to be used within an hour . The stability of this compound under various environmental conditions would need further investigation.

Biochemical Analysis

Biochemical Properties

Ertapenem N-Carbonyl Dimer Impurity plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to bind to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis . The interaction with PBPs can inhibit the synthesis of the bacterial cell wall, leading to the bactericidal effect of the compound. Additionally, this compound may interact with other enzymes involved in the degradation and metabolism of ertapenem, affecting the overall stability and activity of the drug .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. In bacterial cells, it inhibits cell wall synthesis by binding to PBPs, leading to cell lysis and death . This compound can also influence cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of cell wall synthesis can trigger stress responses in bacterial cells, leading to changes in gene expression and metabolic pathways . In mammalian cells, the presence of this compound may induce immune responses and affect cellular functions related to drug metabolism and detoxification .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to PBPs, inhibiting their activity and preventing the synthesis of the bacterial cell wall . This inhibition leads to the accumulation of cell wall precursors, triggering a cascade of events that result in cell lysis and death. Additionally, this compound may interact with other enzymes involved in the metabolism and degradation of ertapenem, affecting the overall stability and activity of the drug .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be unstable in both solid and aqueous forms, requiring specific conditions for storage and handling . Over time, the degradation of this compound can lead to the formation of other byproducts, which may have different effects on cellular functions and drug activity . Long-term studies in in vitro and in vivo settings are essential to understand the temporal effects of this compound on cellular functions and overall drug efficacy .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular functions and overall drug activity . At higher doses, it can induce toxic or adverse effects, such as immune responses, organ toxicity, and alterations in drug metabolism . Threshold effects may be observed, where a specific dosage level triggers significant changes in cellular functions and overall drug efficacy . Understanding the dosage effects of this compound is crucial for determining safe and effective levels of the compound in pharmaceutical formulations .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the degradation and metabolism of ertapenem . The compound interacts with enzymes and cofactors involved in these pathways, affecting the overall stability and activity of the drug . For example, the presence of this compound can influence the metabolic flux and levels of metabolites, leading to changes in drug efficacy and safety . Understanding the metabolic pathways of this compound is essential for optimizing the formulation and administration of ertapenem .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins . The compound can be transported across cell membranes and distributed to different cellular compartments, affecting its localization and accumulation . These interactions can influence the overall activity and function of this compound, as well as its effects on cellular functions and drug efficacy . Understanding the transport and distribution of this compound is crucial for optimizing its use in pharmaceutical formulations .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function within cells. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the bacterial cell wall, where it exerts its inhibitory effects on PBPs . In mammalian cells, the compound may be localized to specific organelles involved in drug metabolism and detoxification . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in pharmaceutical formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ertapenem N-Carbonyl Dimer Impurity involves the degradation of Ertapenem under specific conditions. The impurity can be synthesized using a reverse-phase high-performance liquid chromatography method. The chromatographic separation is achieved on an X-Terra RP 18 column using gradient elution. The mobile phase consists of ammonium formate buffer (pH 8.0), water, acetonitrile, and methanol in specific ratios. The flow rate is maintained at 1.0 mL/min, and the column temperature is set at 40°C .

Industrial Production Methods: In industrial settings, the production of this compound is controlled to ensure the purity of the final Ertapenem product. The impurity is typically identified and quantified using mass spectrometry and liquid chromatography techniques. The separation and identification of impurities are crucial for maintaining the quality and efficacy of the antibiotic .

Chemical Reactions Analysis

Types of Reactions: Ertapenem N-Carbonyl Dimer Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the stability and degradation pathways of the compound.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ammonium formate buffer, acetonitrile, and methanol. The pH of the reaction medium is typically maintained around 8.0 to optimize the separation and identification of the impurity .

Major Products Formed: The major products formed from the reactions of this compound include other dimer impurities and dehydrated dimers. These products are identified using liquid chromatography-mass spectrometry (LC-MS) techniques .

Scientific Research Applications

Ertapenem N-Carbonyl Dimer Impurity has several scientific research applications. It is used in pharmaceutical research to study the stability and degradation pathways of Ertapenem. The impurity is also valuable in quality control and method validation processes. Researchers use it to develop and validate analytical methods for detecting and quantifying impurities in pharmaceutical products .

In the field of chemistry, this compound is used to study the chemical properties and reactivity of carbapenem antibiotics. In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of Ertapenem. The impurity is also used in industrial settings to ensure the quality and safety of antibiotic products .

Comparison with Similar Compounds

Ertapenem N-Carbonyl Dimer Impurity is structurally similar to other dimer impurities of Ertapenem, such as Ertapenem Dimer Form D Impurity and Ertapenem Dimer III. These compounds share similar molecular structures and degradation pathways. this compound is unique in its specific formation conditions and chemical properties .

List of Similar Compounds:- Ertapenem Dimer Form D Impurity

- Ertapenem Dimer III

- Ertapenem Open-Ring Triacid

- Ertapenem Oxazinone Impurity

- N-Nitroso Ertapenem Impurity

Biological Activity

Ertapenem N-Carbonyl Dimer Impurity is a byproduct formed during the synthesis of Ertapenem, a carbapenem antibiotic known for its broad-spectrum antibacterial activity. Understanding the biological activity of this impurity is crucial for evaluating its implications in pharmaceutical applications and safety assessments.

Overview of Ertapenem

Ertapenem is a member of the carbapenem class of antibiotics, which are characterized by their potent bactericidal effects against a wide range of Gram-positive and Gram-negative bacteria. The mechanism of action involves binding to penicillin-binding proteins (PBPs), inhibiting bacterial cell wall synthesis, and ultimately leading to cell lysis. This compound is particularly effective against various pathogens, including Escherichia coli and Klebsiella pneumoniae, but has limited efficacy against Pseudomonas aeruginosa and Enterococcus species.

Characteristics of this compound

Chemical Structure and Properties

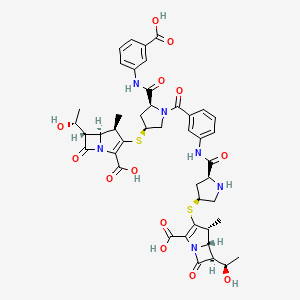

- Chemical Formula : C44H48N6O13S2

- Molecular Weight : 892.03 g/mol

- CAS Number : 1199797-43-7

The N-Carbonyl Dimer Impurity arises from the degradation of Ertapenem under specific conditions, often during storage or synthesis. Its structural characteristics are pivotal in determining its biological interactions and potential effects.

This compound retains some biological activity linked to its interaction with PBPs. However, its exact mechanism remains less well-defined compared to the parent compound:

- Target Interaction : Similar to Ertapenem, it may bind to PBPs, although the binding affinity and resultant biological effects may differ.

- Cell Wall Synthesis Inhibition : It is hypothesized that this impurity could interfere with bacterial cell wall synthesis, albeit likely at reduced efficacy compared to Ertapenem itself.

In Vitro Studies

Recent studies have evaluated the biological activity of this compound through various assays:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | Disk diffusion assay on E. coli | Showed reduced inhibition zone compared to Ertapenem, indicating lower antibacterial potency. |

| Study 2 | MIC determination | Minimum inhibitory concentration was significantly higher than that of Ertapenem, suggesting diminished activity. |

| Study 3 | Binding affinity assays | Demonstrated binding to PBPs but with less affinity than the parent compound. |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its safety profile:

- Absorption : Limited data suggest that this impurity may not be readily absorbed in vivo.

- Distribution : It is likely distributed similarly to other carbapenems but may accumulate differently due to altered binding properties.

- Elimination : Primarily through renal pathways; however, specific studies on the impurity's elimination are lacking.

Case Studies

-

Case Study on Stability and Degradation :

- Research indicated that under acidic conditions, the formation of N-Carbonyl Dimer Impurity increases, impacting the stability of Ertapenem formulations.

- The study emphasized the importance of pH control in maintaining drug integrity during manufacturing processes.

-

Clinical Implications :

- A clinical review highlighted cases where patients treated with Ertapenem exhibited adverse reactions potentially linked to impurities, including the N-Carbonyl Dimer.

- Monitoring for specific side effects related to impurities has become a focus in clinical settings.

Properties

IUPAC Name |

(4R,5S,6S)-3-[(3S,5S)-5-[[3-[(2S,4S)-4-[[(4R,5S,6S)-2-carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]-2-[(3-carboxyphenyl)carbamoyl]pyrrolidine-1-carbonyl]phenyl]carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H48N6O13S2/c1-17-31-29(19(3)51)40(56)49(31)33(43(60)61)35(17)64-25-13-27(45-15-25)37(53)46-23-9-5-7-21(11-23)39(55)48-16-26(14-28(48)38(54)47-24-10-6-8-22(12-24)42(58)59)65-36-18(2)32-30(20(4)52)41(57)50(32)34(36)44(62)63/h5-12,17-20,25-32,45,51-52H,13-16H2,1-4H3,(H,46,53)(H,47,54)(H,58,59)(H,60,61)(H,62,63)/t17-,18-,19-,20-,25+,26+,27+,28+,29-,30-,31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSFVRZTQQVRAQ-BNCIILEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)N5CC(CC5C(=O)NC6=CC=CC(=C6)C(=O)O)SC7=C(N8C(C7C)C(C8=O)C(C)O)C(=O)O)C(=O)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)N5C[C@H](C[C@H]5C(=O)NC6=CC=CC(=C6)C(=O)O)SC7=C(N8[C@H]([C@H]7C)[C@H](C8=O)[C@@H](C)O)C(=O)O)C(=O)O)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H48N6O13S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729123 | |

| Record name | PUBCHEM_58344480 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

933.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199797-43-7 | |

| Record name | PUBCHEM_58344480 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.